3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1367954-19-5
VCID: VC11605977
InChI: InChI=1S/C11H16N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h7-8H,2-6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid

CAS No.: 1367954-19-5

Cat. No.: VC11605977

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid - 1367954-19-5

Specification

CAS No. 1367954-19-5
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 3-(1-methyl-4,5,6,7-tetrahydroindazol-6-yl)propanoic acid
Standard InChI InChI=1S/C11H16N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h7-8H,2-6H2,1H3,(H,14,15)
Standard InChI Key DMBPUINEKKTEFE-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CCC(C2)CCC(=O)O)C=N1

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{2}, corresponds to a molecular weight of 208.26 g/mol. Its structure features a partially saturated indazole ring (1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl) linked via a three-carbon chain to a carboxylic acid moiety. Key structural attributes include:

  • Indazole Core: The bicyclic system comprises a pyrazole ring fused to a cyclohexane ring, with partial saturation reducing aromaticity and enhancing conformational flexibility .

  • Substituents: A methyl group at the N1 position and a propanoic acid chain at the C6 position introduce steric and electronic modifications critical for intermolecular interactions.

The SMILES notation (CN1C2=C(CCC(C2)CCC(=O)O)C=N1) and InChIKey (DMBPUINEKKTEFE-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis hinges on constructing the tetrahydroindazole core followed by side-chain functionalization. Two strategic approaches emerge:

  • Cyclohexanone Condensation: As demonstrated in analogous indazole syntheses, cyclohexanone derivatives undergo hydrazine-mediated cyclization. For instance, diketo intermediates react with hydrazine hydrate in methanol under acidic conditions to form the indazole ring .

  • Side-Chain Introduction: Propanoic acid incorporation likely occurs via alkylation or Michael addition. A reported method involves treating 6-bromo-tetrahydroindazole with acrylonitrile, followed by hydrolysis to the carboxylic acid.

Optimized Protocol

A representative synthesis, adapted from indazole derivative methodologies , proceeds as follows:

  • Formation of Diketo Intermediate: React 4-methylcyclohexanone with ethyl acetoacetate in dimethyl sulfoxide (DMSO) catalyzed by piperidine.

  • Cyclization: Treat the diketo compound with hydrazine hydrate in refluxing methanol (65% yield).

  • Side-Chain Elaboration: Introduce the propanoic acid group via palladium-catalyzed coupling or nucleophilic substitution.

Critical purification steps include silica gel chromatography and recrystallization from ethanol/water mixtures, achieving ≥95% purity.

Research Applications and Limitations

Current Uses

  • Medicinal Chemistry: Serves as a scaffold for designing kinase inhibitors or GPCR modulators.

  • Chemical Biology: Utilized in photoaffinity labeling studies due to its UV-active indazole core .

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicity Profile: Acute and chronic toxicity studies are absent.

Future Directions

  • Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (TNF-α, IL-6).

  • Prodrug Development: Esterify the carboxylic acid to improve bioavailability.

  • Computational Modeling: Perform molecular dynamics simulations to predict target affinity.

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